molecular formula C18H18FNO4S B6413277 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-60-9

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413277
CAS RN: 1261941-60-9
M. Wt: 363.4 g/mol
InChI Key: KDLYJLAKAXABOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (FPSA) is a fluorinated benzoic acid derivative with a piperidin-1-ylsulfonyl group. It is a white, crystalline solid that is highly soluble in water and has a melting point of 131°C. FPSA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds, as a buffer in biochemical assays, and as a ligand in drug-target binding assays. Additionally, FPSA has been used as a substrate for the development of new drugs, as a tool for the study of enzyme-catalyzed reactions, and as a fluorescent probe for the detection of enzyme activity.

Scientific Research Applications

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in the development of new drugs and in the study of enzyme-catalyzed reactions. It is also used as a fluorescent probe for the detection of enzyme activity. 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to study the binding of ligands to proteins, as well as to identify new drug targets. Additionally, it has been used to study the mechanism of action of drugs and to screen for inhibitors of enzyme activity.

Mechanism of Action

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a fluorinated benzoic acid derivative that can act as a ligand in drug-target binding assays. It binds to the active site of a target protein, forming a complex that can be detected by fluorescence. 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can also be used to study the binding of ligands to proteins, as well as to identify new drug targets.
Biochemical and Physiological Effects
4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used as a substrate in the development of new drugs and as a tool for the study of enzyme-catalyzed reactions. It has also been used as a fluorescent probe for the detection of enzyme activity. 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to be an effective ligand for the binding of drugs to target proteins, and it has been used to study the mechanism of action of drugs. Additionally, it has been used to screen for inhibitors of enzyme activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high solubility in water, which makes it easy to use in a wide range of applications. Additionally, 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a relatively inexpensive reagent and is widely available. The main limitation of using 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is its low melting point, which makes it difficult to use in some applications.

Future Directions

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In the future, 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used in the development of new drugs, as well as in the study of drug-target binding and enzyme-catalyzed reactions. Additionally, 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to identify new drug targets, to study the mechanism of action of drugs, and to screen for inhibitors of enzyme activity. Furthermore, 4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used as a fluorescent probe for the detection of enzyme activity, as well as for the study of protein-ligand interactions.

Synthesis Methods

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from piperidine, 4-fluorobenzoic acid, and a sulfonyl chloride. The reaction is carried out in an inert atmosphere and requires a base, such as sodium carbonate, to neutralize the reaction mixture. The product is then isolated by recrystallization and purified by column chromatography.

properties

IUPAC Name

4-fluoro-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-9-6-14(18(21)22)12-16(17)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLYJLAKAXABOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692379
Record name 6-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-60-9
Record name 6-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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